2-氨基-6-甲氧基苯甲酸

描述

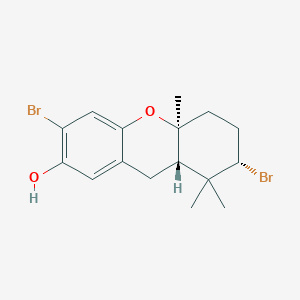

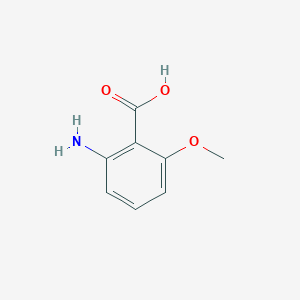

2-Amino-6-methoxybenzoic acid, also known as aminomethoxybenzoic acid (AMBA), is an organic compound belonging to the class of benzoic acids. It is a white crystalline solid that is soluble in water and ethanol. AMBA is important in pharmaceutical and biochemical research, as it is a precursor to the synthesis of many drugs and other compounds. It is also used in the production of dyes, pigments, and insecticides.

科学研究应用

美托氯普胺代谢物的合成和在人尿液中的检测:

- 本研究描述了美托氯普胺代谢物的合成,通过 4-氨基-5-氯-2-甲氧基苯甲酸与甘氨酸苄酯偶联,随后催化氢化。该代谢物在人尿液中不能直接检测到,但在转化为相应的甲酯后可以识别。这项研究有助于了解美托氯普胺的代谢和排泄途径,美托氯普胺是一种用于治疗恶心和胃食管反流的药物 (Maurich、De Amici 和 De Micheli,1994).

未保护苯甲酸的定向邻位金属化:

- 本文探讨了未保护的 2-甲氧基苯甲酸的去质子化,这对于一步制备各种 3-和 6-取代的 2-甲氧基苯甲酸非常有用。这些酸通过常规方法不容易获得,这使得有机合成取得了重大进展 (Nguyen、Castanet 和 Mortier,2006).

用非天然氨基酸模拟三肽 β-链:

- 这项研究涉及合成一种非天然氨基酸,它模仿三肽 β-链的氢键功能。这种氨基酸由肼、5-氨基-2-甲氧基苯甲酸和草酸组成,在溶液中显示出 β-片层状氢键二聚体形成,提供了对肽结构和功能的见解 (Nowick 等人,2000).

氨基甲氧基苯甲酸升华的热力学研究:

- 本研究测量了包括 2-氨基-5-甲氧基苯甲酸在内的各种氨基甲氧基苯甲酸的蒸汽压,以得出它们的标准摩尔焓和升华吉布斯能。这些热力学性质对于理解这些化合物在不同条件下的行为至关重要 (Monte、Almeida 和 Matos,2010).

糖苷酶和糖原磷酸化酶抑制活性:

- 对从圆果木瓜叶中分离的化合物(包括 2-氨基-3,4-二羟基-5-甲氧基苯甲酸)的一项研究显示出显着的 α-葡萄糖苷酶和糖原磷酸化酶抑制活性。这些发现与糖尿病管理和代谢研究相关 (Li 等人,2008).

荧光席夫碱合成和生物活性:

- 一项研究由 2-氨基-6-甲氧基苯并噻唑合成了一种席夫碱,该席夫碱表现出显着的抗菌活性和 DNA 插层特性。它还表现出对氟离子和氰化物阴离子的传感器特性,表明其在生物医学应用中的潜力 (Alpaslan 等人,2019).

作用机制

Target of Action

It is used as a reagent in the synthesis of tasquinimod , which is known to inhibit HDAC4 signaling .

Mode of Action

As a component in the synthesis of Tasquinimod , it may contribute to the inhibition of HDAC4 signaling, affecting cancer cell survival .

Pharmacokinetics

It is known to have high gi absorption . Its lipophilicity is indicated by a Log Po/w (iLOGP) value of 1.0 , suggesting it may have good bioavailability.

安全和危害

属性

IUPAC Name |

2-amino-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZDIWNRWSNVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370688 | |

| Record name | 2-Amino-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53600-33-2 | |

| Record name | 2-Amino-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 2-amino-6-methoxybenzoic acid in organic synthesis?

A1: 2-Amino-6-methoxybenzoic acid serves as a valuable precursor in organic synthesis. Notably, it acts as a starting material for generating the reactive intermediate 3-methoxydehydrobenzene through aprotic diazotization. [, ] This reactive species finds application in various cycloaddition reactions, particularly with furans, to yield structurally diverse cycloadducts. []

Q2: How does the substitution on the furan ring influence the regioselectivity of its reaction with 3-methoxydehydrobenzene derived from 2-amino-6-methoxybenzoic acid?

A2: Research indicates that the nature of the substituent at the 2-position of the furan ring plays a significant role in dictating the isomeric ratio of the cycloadducts formed during the reaction with 3-methoxydehydrobenzene. [] This observation suggests an asynchronous, concerted, biradicaloid reaction pathway, where substituent electronic effects influence the transition state stability and, consequently, the product distribution. [] Further investigations into the specific substituent effects on the reaction pathway and regioselectivity are crucial for optimizing synthetic strategies.

Q3: Beyond its use in generating reactive intermediates, are there other reported applications of 2-amino-6-methoxybenzoic acid?

A3: While its role as a precursor to 3-methoxydehydrobenzene is prominent, 2-amino-6-methoxybenzoic acid exhibits potential as a ligand in coordination chemistry. [] Specifically, it participates in the formation of dysprosium clusters under solvothermal conditions, showcasing its versatility in constructing supramolecular architectures. [] Further exploration of its coordination behavior with different metal ions and under various reaction conditions could unveil novel materials with intriguing properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)

![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)

![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)